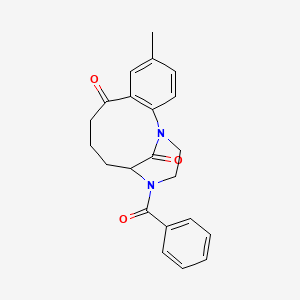

4-BENZOYL-11-METHYL-3,4,5,6,7,8-HEXAHYDRO-1,5-METHANO-1,4-BENZODIAZACYCLOUNDECINE-9,14(2H)-DIONE

Description

This compound is a complex polycyclic molecule featuring a benzoyl group at position 4, a methyl substitution at position 11, and a fused 1,4-benzodiazacycloundecine core. Its structure combines a bicyclic framework (1,5-methano-bridged) with two dione moieties at positions 9 and 14.

Properties

IUPAC Name |

13-benzoyl-5-methyl-1,13-diazatricyclo[10.3.1.02,7]hexadeca-2(7),3,5-triene-8,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-15-10-11-18-17(14-15)20(25)9-5-8-19-22(27)23(18)12-13-24(19)21(26)16-6-3-2-4-7-16/h2-4,6-7,10-11,14,19H,5,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPGVCFJYWRWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCN(C(C3=O)CCCC2=O)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-BENZOYL-11-METHYL-3,4,5,6,7,8-HEXAHYDRO-1,5-METHANO-1,4-BENZODIAZACYCLOUNDECINE-9,14(2H)-DIONE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both benzodiazepine and cycloundecine frameworks. Its molecular formula is C₂₁H₂₃N₂O₃, and it possesses several functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance:

- Study Findings : A study demonstrated that related benzodiazepine derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Mechanism : The proposed mechanism involves the disruption of bacterial cell membranes and interference with DNA replication.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- In Vitro Studies : In vitro tests revealed that this compound can induce apoptosis in various cancer cell lines. For example:

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects:

- Neuroprotection Studies : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. It was found to reduce reactive oxygen species (ROS) levels in neuronal cell cultures .

Case Studies

- Case Study on Antimicrobial Activity :

- Case Study on Anticancer Effects :

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three tetrahydroisoindole-dione derivatives (compounds 16 , 19 , and 20 ) from , focusing on structural features, synthetic routes, and functional implications.

Key Observations:

Structural Complexity: The target compound’s 11-membered benzodiazacycloundecine core distinguishes it from smaller isoindole-dione analogs. The 1,5-methano bridge introduces conformational rigidity, which may affect binding interactions in pharmacological contexts.

The 11-methyl group may reduce steric hindrance relative to the 3a-methyl substitutions in compounds 19 and 20.

Synthetic Accessibility : All analogs in were synthesized using palladium-catalyzed cross-coupling with tetrabutylammonium fluoride (TBAF), achieving moderate to high yields. However, the target compound’s larger ring system may necessitate alternative strategies (e.g., macrocyclization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.